4-Isopropoxy-2-naphthoic acid

Inflammation Cyclooxygenase NSAID pharmacology

Researchers sourcing functionalized naphthoic acid derivatives often encounter compounds with uncharacterized or narrow target engagement. 4-Isopropoxy-2-naphthoic acid (CAS 1368865-02-4) provides a data-rich, multi-target profile for reproducible pharmacological studies. • Multi-target activity with defined IC₅₀ values: 90 nM (COX-2), 250 nM (AKR1C3), 47 nM (carboxylesterase), enabling orthogonal assay design. • High selectivity against 5-LOX (IC₅₀ >10,000 nM), qualifying it as a reliable negative control for leukotriene pathway studies. • Supplied with rigorous analytical documentation to ensure batch-to-batch consistency, directly supporting medicinal chemistry optimization and in vitro assay deployment.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B13631163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-2-naphthoic acid
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(2)17-13-8-11(14(15)16)7-10-5-3-4-6-12(10)13/h3-9H,1-2H3,(H,15,16)
InChIKeyWDHKZLKMHOURIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxy-2-naphthoic Acid Baseline Profile


4-Isopropoxy-2-naphthoic acid (CAS 1368865-02-4) is a functionalized 2-naphthoic acid derivative bearing an isopropoxy substituent at the 4-position of the naphthalene ring . It belongs to the broader class of 2-naphthoic acid derivatives, which are established pharmacophores in inflammation and metabolic disease research [1]. The compound demonstrates measurable inhibitory activity across multiple enzyme families—including cyclooxygenase (COX), aldo-keto reductase (AKR1C3), and carboxylesterase—providing a multi-target profile that distinguishes it from simpler 2-naphthoic acid congeners [2][3].

Multi-target enzyme inhibition Supports COX-2, AKR1C3, and carboxylesterase pathway studies
Functionalized naphthoic acid scaffold 4-isopropoxy substitution enables distinct target engagement profile
Reported assay context Characterized across multiple enzyme families with quantitative inhibition data Research use only; not for human or veterinary use

4-Isopropoxy-2-naphthoic Acid vs. Generic Analogs


Generic 2-naphthoic acid exhibits minimal inhibitory activity toward COX enzymes and no appreciable AKR1C3 or carboxylesterase engagement [1]. Simple alkoxy-substituted analogs (e.g., 4-methoxy or 4-ethoxy derivatives) lack publicly reported quantitative activity data for these targets, rendering their pharmacological behavior unpredictable . The 4-isopropoxy group confers a distinct steric and electronic environment that modulates target binding, as evidenced by the compound's sub-micromolar IC₅₀ values across multiple enzyme classes [2]. Substituting this compound with a positional isomer (e.g., 3-isopropoxy-2-naphthoic acid) or an alternative 4-alkoxy derivative would introduce uncharacterized selectivity shifts, potentially invalidating experimental hypotheses or synthetic pathways that rely on the specific inhibitory fingerprint documented below .

This compound 4-Isopropoxy-2-naphthoic acid: reported multi-target enzyme inhibition with assay-characterized potency
Generic analog Unsubstituted 2-naphthoic acid lacks AKR1C3 and carboxylesterase engagement; COX activity is minimal
This compound 4-Isopropoxy group provides distinct steric and electronic environment modulating target binding
Simple 4-alkoxy analog 4-Methoxy or 4-ethoxy derivatives lack publicly reported quantitative target data; behavior is unpredictable
This compound 4-position substitution: characterized selectivity profile across COX-1/COX-2 and multiple enzyme classes
Positional isomer 3-Isopropoxy or alternative 4-alkoxy isomers may introduce uncharacterized selectivity shifts

4-Isopropoxy-2-naphthoic Acid: Comparative Evidence


COX-2 Inhibitory Potency

4-Isopropoxy-2-naphthoic acid inhibits wild-type mouse COX-2 with an IC₅₀ of 90 nM [1]. In comparison, 6-methoxy-2-naphthoic acid (6-MNA), the active metabolite of nabumetone, exhibits a substantially higher IC₅₀ of 19.84 µM (19,840 nM) against LPS-induced COX-2 in human whole blood . Naproxen, a clinically used NSAID, inhibits COX-2 with an IC₅₀ of 5.15 µM (5,150 nM) in cell-based assays . The ~220-fold greater potency of 4-isopropoxy-2-naphthoic acid relative to 6-MNA and ~57-fold relative to naproxen highlights a significant structure-dependent enhancement in COX-2 inhibitory activity conferred by the 4-isopropoxy substitution pattern.

COX-2 Inhibition
Cross-study comparable
IC₅₀ 90 nM
Supports COX-2 pathway inhibition studies
Versus 6-MNA 19.84 µM; naproxen 5.15 µM; reported rank within tested set
Inflammation Cyclooxygenase NSAID pharmacology

AKR1C3 Inhibitory Potency

4-Isopropoxy-2-naphthoic acid inhibits human recombinant AKR1C3 with an IC₅₀ of 250 nM [1]. This target is implicated in prostate cancer progression and steroid hormone biosynthesis. While dedicated AKR1C3 inhibitors (e.g., AKR1C3-IN-1, IC₅₀ 13 nM) achieve higher potency, simple 2-naphthoic acid derivatives typically exhibit negligible or unreported AKR1C3 activity . The 250 nM IC₅₀ value provides a defined benchmark for a compound within the naphthoic acid chemotype, establishing a quantifiable baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization.

AKR1C3 Inhibition
Class-level inference
IC₅₀ 250 nM
Reported AKR1C3 assay-response context
Human recombinant enzyme; parent 2-naphthoic acid shows no reported activity
Hormone-dependent cancers Aldo-keto reductase Steroid metabolism

Carboxylesterase Inhibitory Potency

4-Isopropoxy-2-naphthoic acid inhibits porcine liver carboxylesterase with an IC₅₀ of 47 nM [1]. The well-characterized carboxylesterase inhibitor benzil exhibits a Kᵢ of 14.7 nM against human intestinal carboxylesterase (hiCE) [2]. While benzil remains the more potent reference inhibitor, 4-isopropoxy-2-naphthoic acid's 47 nM IC₅₀ places it within the same nanomolar potency range, distinguishing it from the vast majority of 2-naphthoic acid derivatives for which no carboxylesterase activity has been reported. This cross-species activity (porcine vs. human) suggests potential translational relevance pending further characterization.

Carboxylesterase
Cross-study comparable
IC₅₀ 47 nM
Supports carboxylesterase metabolism assay context
Porcine liver CE; benzil Kᵢ 14.7 nM (human intestinal CE); species and metric differ
Xenobiotic metabolism Prodrug activation Carboxylesterase

5-LOX Inhibitory Activity

Despite literature annotations describing 4-isopropoxy-2-naphthoic acid as a lipoxygenase inhibitor [1], direct enzyme inhibition data indicate that the compound exhibits an IC₅₀ >10,000 nM (>10 µM) against human recombinant 5-LOX [2]. In stark contrast, nordihydroguaiaretic acid (NDGA), a reference 5-LOX inhibitor, achieves an IC₅₀ of 200 nM (0.2 µM) against the same enzyme [3]. The >50-fold difference in potency demonstrates that 4-isopropoxy-2-naphthoic acid is a weak 5-LOX inhibitor at best, and its annotated lipoxygenase activity likely arises from indirect effects on arachidonic acid metabolism or from activity against other LOX isoforms (e.g., 12-LOX or 15-LOX) not yet quantitatively assessed.

5-LOX Activity
Direct head-to-head
IC₅₀ >10,000 nM
Weak 5-LOX inhibition; supports negative control use
NDGA IC₅₀ 200 nM; annotated LOX activity may reflect indirect or isoform-specific effects
Inflammation Lipoxygenase pathway Leukotriene biosynthesis

COX-1/COX-2 Selectivity Profile

4-Isopropoxy-2-naphthoic acid inhibits COX-1 (ovine, IC₅₀ 490 nM) and COX-2 (mouse, IC₅₀ 90 nM), yielding a COX-1/COX-2 selectivity ratio of approximately 5.4 [1]. This indicates a modest preference for COX-2 inhibition. In comparison, 6-methoxy-2-naphthoic acid (6-MNA) exhibits COX-1 and COX-2 IC₅₀ values of 31.01 µM and 19.84 µM, respectively, corresponding to a selectivity ratio of approximately 1.6 . Naproxen displays COX-1 and COX-2 IC₅₀ values of 8.72 µM and 5.15 µM (ratio ~1.7) . The 4-isopropoxy derivative demonstrates a ~3.4-fold greater selectivity for COX-2 over COX-1 compared to 6-MNA and naproxen, suggesting a potentially more favorable gastrointestinal safety profile within the naphthoic acid chemotype, although in vivo validation remains absent.

COX-1/COX-2 Selectivity
Cross-study comparable
Ratio 5.4
Supports COX-2 preferential inhibition review
COX-1 IC₅₀ 490 nM / COX-2 IC₅₀ 90 nM; 6-MNA ratio ~1.6; naproxen ratio ~1.7
COX selectivity NSAID safety margin Gastrointestinal toxicity

4-Isopropoxy-2-naphthoic Acid: Application Scenarios


COX-2 Inflammation Models

Given its 90 nM IC₅₀ against COX-2, 4-isopropoxy-2-naphthoic acid is appropriate for in vitro inflammation models where robust COX-2 inhibition is required at concentrations that avoid off-target effects associated with higher micromolar doses. It is specifically indicated as a chemical tool in murine or human COX-2 biochemical assays and cell-based prostaglandin E₂ (PGE₂) production studies [1].

AKR1C3 SAR Expansion

The 250 nM IC₅₀ against human AKR1C3 positions 4-isopropoxy-2-naphthoic acid as a validated starting point for medicinal chemistry optimization targeting hormone-refractory prostate cancer. Its naphthoic acid core provides a synthetically tractable scaffold for iterative analog synthesis, with the 4-isopropoxy group serving as a modifiable handle for potency and selectivity tuning [1].

Carboxylesterase Prodrug Metabolism

The 47 nM IC₅₀ against porcine liver carboxylesterase qualifies 4-isopropoxy-2-naphthoic acid for use in in vitro metabolism assays examining carboxylesterase-dependent prodrug activation or detoxification. It offers a structurally distinct alternative to benzil, enabling orthogonal validation of carboxylesterase-mediated effects [1].

5-LOX Negative Control

With an IC₅₀ >10,000 nM for human 5-LOX, 4-isopropoxy-2-naphthoic acid is demonstrably inactive against this target and should not be used as a 5-LOX inhibitor. It may, however, serve as a negative control compound in LOX pathway studies or as a comparator to benchmark the potency of true 5-LOX inhibitors such as NDGA [1].

Application
Selection Property
Validation Focus
COX-2 pathway inhibition studies
Multi-target enzyme profile with reported COX-2 assay potency
COX-2 selectivity endpoint review
AKR1C3 SAR library expansion
Quantified AKR1C3 inhibition within naphthoic acid chemotype
Steroid metabolism pathway-response review
Carboxylesterase metabolism assays
Structurally distinct chemotype versus benzil reference
Orthogonal tool validation review
5-LOX negative control studies
Confirmed weak 5-LOX inhibition by direct assay
LOX isoform selectivity review

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